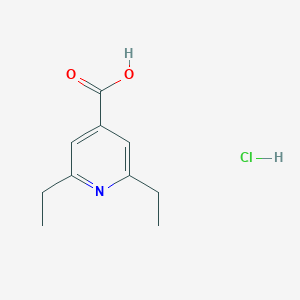
2,6-diethylisonicotinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethylisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of two ethyl groups attached to the 2nd and 6th positions of the isonicotinic acid ring, along with a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethylisonicotinic acid hydrochloride typically involves the alkylation of isonicotinic acid. One common method is the Friedel-Crafts alkylation, where isonicotinic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the diethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydrochloride group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethylisonicotinic acid, while reduction could produce diethylisonicotinyl alcohol.
Scientific Research Applications
2,6-Diethylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-diethylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroisonicotinic acid: Similar in structure but with chlorine atoms instead of ethyl groups.
Isonicotinic acid: The parent compound without any substituents.
2,6-Dimethylisonicotinic acid: Similar but with methyl groups instead of ethyl groups.
Uniqueness
2,6-Diethylisonicotinic acid hydrochloride is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
2,6-diethylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-3-8-5-7(10(12)13)6-9(4-2)11-8;/h5-6H,3-4H2,1-2H3,(H,12,13);1H |
InChI Key |
MOUOJLGVIAGULK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)C(=O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














